molecular formula C18H17N3O5S2 B10974766 3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10974766
M. Wt: 419.5 g/mol
InChI Key: VGORDRUIGKTDMY-UHFFFAOYSA-N
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Description

3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bicyclo[2.2.1]heptene ring system, a thiazole ring, and a sulfamoyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclo[2.2.1]heptene ring system, the introduction of the thiazole ring, and the attachment of the sulfamoyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17N3O5S2

Molecular Weight

419.5 g/mol

IUPAC Name

3-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C18H17N3O5S2/c22-16(14-10-1-2-11(9-10)15(14)17(23)24)20-12-3-5-13(6-4-12)28(25,26)21-18-19-7-8-27-18/h1-8,10-11,14-15H,9H2,(H,19,21)(H,20,22)(H,23,24)

InChI Key

VGORDRUIGKTDMY-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C(=O)O

Origin of Product

United States

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